

# Technical Support Center: Overcoming Pyraclostrobin Resistance in *Botrytis cinerea*

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## Compound of Interest

Compound Name: **Pyraclostrobin**

Cat. No.: **B128455**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on **pyraclostrobin** resistance in *Botrytis cinerea*.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary mechanisms of **pyraclostrobin** resistance in *Botrytis cinerea*?

**A1:** **Pyraclostrobin** resistance in *Botrytis cinerea* is primarily attributed to three mechanisms:

- Target site mutation: The most common mechanism is a point mutation in the cytochrome b (cytb) gene, leading to a glycine to alanine substitution at codon 143 (G143A).[1][2] This alteration reduces the binding affinity of **pyraclostrobin** to its target site in the mitochondrial respiratory chain.
- Alternative Oxidase (AOX) Pathway: *B. cinerea* can activate an alternative oxidase pathway that bypasses the **pyraclostrobin**-inhibited site in the electron transport chain, allowing for continued respiration.[3][4]
- Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as BcatrB, BcatrD, and BcatrK, can lead to the efflux of **pyraclostrobin** from the fungal cells, reducing its intracellular concentration to sub-lethal levels.[5][6]

**Q2:** How can I detect the G143A mutation in my *B. cinerea* isolates?

A2: The G143A mutation can be detected using several molecular techniques. A common and reliable method is PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism). This involves amplifying a fragment of the *cytb* gene containing codon 143 and then digesting the PCR product with a restriction enzyme that specifically recognizes the sequence altered by the mutation. Real-time PCR with allele-specific probes is another rapid and sensitive method.[\[1\]](#)

Q3: Are there any known fitness costs associated with **pyraclostrobin** resistance?

A3: The G143A mutation in the *cytb* gene has been associated with fitness costs in some fungal species, particularly if an intron is present downstream of the mutation, as it can impair mRNA splicing.[\[7\]](#)[\[8\]](#) However, in *B. cinerea* isolates lacking this intron, the G143A mutation alone may not impose a significant fitness penalty in terms of mycelial growth, sporulation, or pathogenicity.[\[9\]](#)[\[10\]](#)[\[11\]](#) Some studies have even found no fitness cost associated with the G143A substitution.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Q4: What are some strategies to overcome **pyraclostrobin** resistance in the laboratory?

A4: Several strategies are being explored to overcome **pyraclostrobin** resistance:

- Synergistic Fungicide Combinations: Using **pyraclostrobin** in combination with fungicides that have different modes of action can be effective. For example, combining it with a multi-site inhibitor or a compound that targets a different cellular process can help control resistant strains.[\[12\]](#)[\[13\]](#)
- Alternative Oxidase (AOX) Inhibitors: In cases where resistance is due to the activation of the AOX pathway, the use of AOX inhibitors like salicylhydroxamic acid (SHAM) or n-propyl gallate in combination with **pyraclostrobin** can restore its efficacy.[\[14\]](#)
- ABC Transporter Inhibitors: While specific inhibitors for the relevant ABC transporters in *B. cinerea* are not yet commercially available for research, this is an active area of investigation.
- RNA Interference (RNAi): RNAi-based approaches, such as spray-induced gene silencing (SIGS), can be used to silence essential genes in *B. cinerea*, including those responsible for resistance.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Targeting Dicer-like genes (e.g., *BcDCL1* and *BcDCL2*), which are crucial for the fungus's own RNAi machinery, has shown promise.[\[16\]](#)

- Natural Compounds: Some natural compounds, like the phytochemical scoparol, have shown potential in silico to bind to the G143A mutant of cytochrome b and could be explored as potential inhibitors.[19] Other natural products like 3-phenyl-1-propanol have demonstrated inhibitory effects on *B. cinerea* development.[20]

Q5: Can CRISPR/Cas9 be used to study and potentially reverse **pyraclostrobin** resistance?

A5: Yes, CRISPR/Cas9 technology has been successfully applied in *B. cinerea* for genome editing.[21][22][23] This powerful tool can be used to introduce or revert the G143A mutation to definitively study its role in resistance. It also allows for the knockout or modification of other genes potentially involved in resistance, such as those encoding AOX or ABC transporters.[21][22][23]

## Troubleshooting Guides

### Troubleshooting Fungicide Sensitivity Assays

Issue	Possible Cause(s)	Recommended Solution(s)
High variability in EC50 values between replicates.	Inconsistent spore concentration. Uneven application of fungicide to the growth medium. Contamination of cultures.	Standardize spore suspensions using a hemocytometer. Ensure thorough mixing of the fungicide in the molten agar before pouring plates. Use aseptic techniques to maintain pure cultures.
No inhibition of mycelial growth even at high pyraclostrobin concentrations.	The isolate may possess a high level of resistance (e.g., G143A mutation). The alternative oxidase (AOX) pathway may be active.	Confirm the presence of the G143A mutation using PCR-RFLP. Include an AOX inhibitor, such as salicylhydroxamic acid (SHAM) at 100 µg/mL, in the growth medium along with pyraclostrobin.
Sensitive (wild-type) isolates show unexpected tolerance to pyraclostrobin.	Degradation of the pyraclostrobin stock solution. Incorrect concentration of the stock solution.	Prepare fresh stock solutions of pyraclostrobin and store them protected from light at the recommended temperature. Verify the concentration of the stock solution.

## Troubleshooting Molecular Detection of G143A Mutation (PCR-RFLP)

Issue	Possible Cause(s)	Recommended Solution(s)
No PCR product.	Poor DNA quality. PCR inhibitors present in the DNA extract. Incorrect PCR cycling conditions or primer concentrations.	Re-extract DNA using a purification kit. Dilute the DNA template to reduce inhibitor concentration. Optimize annealing temperature and extension time. Check primer integrity on an agarose gel.
Non-specific PCR products (multiple bands).	Annealing temperature is too low. Primer design is not specific.	Increase the annealing temperature in increments of 1-2°C. Redesign primers to be more specific to the <i>cytb</i> gene of <i>B. cinerea</i> .
Incomplete or no digestion of the PCR product by the restriction enzyme.	Inactive restriction enzyme. Incorrect digestion buffer or temperature. Star activity of the enzyme.	Use a new batch of restriction enzyme. Ensure the correct buffer and incubation temperature are used as per the manufacturer's instructions. Avoid prolonged incubation times.

## Quantitative Data Summary

Table 1: Pyraclostrobin Sensitivity in *Botrytis cinerea* Isolates

Isolate Type	Genotype ( <i>cytb</i> )	Mean EC50 (µg/mL)	Reference
Sensitive	Wild-type (G143)	0.033	[24]
Resistant	Mutant (G143A)	>100	[19]

Table 2: Efficacy of Selected Fungicides and Natural Compounds against *B. cinerea*

Compound	Target/Mechanism	EC50 (µg/mL) against sensitive strains	EC50 (µg/mL) against pyraclostrobin -resistant strains	Reference
Pyraclostrobin + Fluxapyroxad	Complex II and III inhibitors	Not specified	Effective in reducing disease	[25]
Propiconazole	Sterol biosynthesis inhibitor	Not specified	Effective in reducing disease	[25]
Boscalid	Complex II inhibitor	2.09 - 2.14	Effective against pyraclostrobin-resistant strains	[24]
3-phenyl-1-propanol	Fungal development inhibitor	Not specified	Not specified	[20]

## Experimental Protocols

### Protocol 1: Fungicide Sensitivity Assay (Spore Germination)

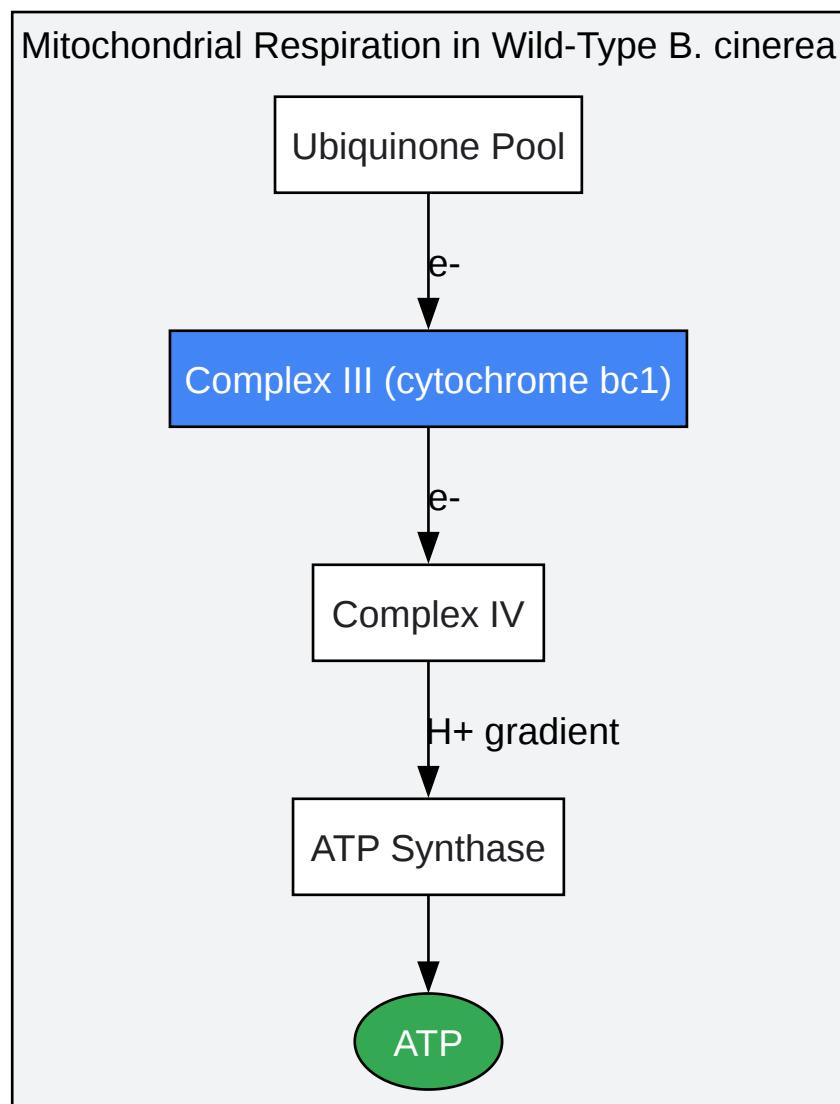
- Prepare Spore Suspension: Collect conidia from 10-14 day old cultures of *B. cinerea* grown on potato dextrose agar (PDA) by flooding the plate with sterile distilled water containing 0.01% Tween 20. Adjust the spore suspension to a final concentration of  $1 \times 10^5$  spores/mL using a hemocytometer.
- Prepare Fungicide Plates: Prepare PDA amended with a range of **pyraclostrobin** concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For testing the involvement of the AOX pathway, also prepare a set of plates containing 100 µg/mL SHAM in addition to the **pyraclostrobin** concentrations.
- Inoculation and Incubation: Pipette 100 µL of the spore suspension onto each plate and spread evenly. Seal the plates and incubate at 20-22°C in the dark for 12-16 hours.

- Data Collection: Using a microscope, examine at least 100 spores per plate and determine the percentage of germinated spores (germ tube length equal to or greater than the spore diameter).
- Data Analysis: Calculate the EC50 value (the concentration of fungicide that inhibits 50% of spore germination) using probit analysis or a similar statistical method.

## Protocol 2: Gene Expression Analysis of ABC Transporters by qPCR

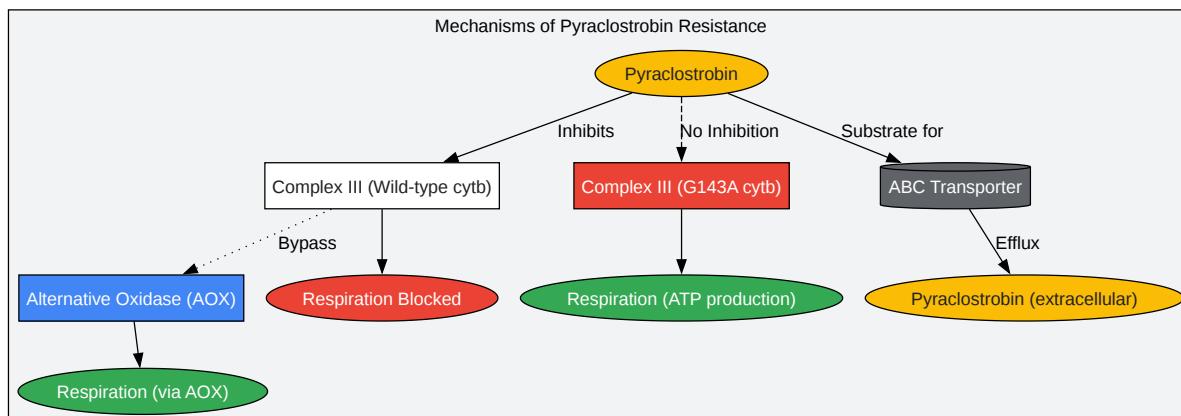
- Fungicide Treatment and RNA Extraction: Grow *B. cinerea* in liquid potato dextrose broth (PDB) to the mid-log phase. Expose the mycelium to a sub-lethal concentration of **pyraclostrobin** (e.g., the EC20 value for the specific isolate) for a defined period (e.g., 2, 6, or 12 hours). Harvest the mycelium and extract total RNA using a suitable kit.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target ABC transporter genes (*BcatrB*, *BcatrD*, *BcatrK*) and a reference gene (e.g., actin or tubulin) for normalization.
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta Ct$  method. Compare the expression levels in **pyraclostrobin**-treated samples to untreated controls.

## Visualizations



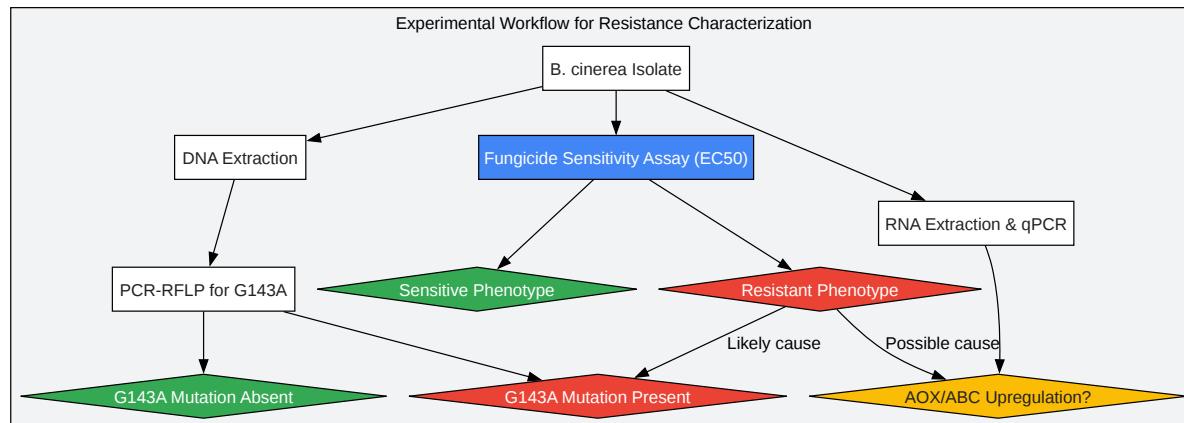
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Caption: Standard electron transport chain in susceptible *B. cinerea*.



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Caption: Overview of **pyraclostrobin** resistance mechanisms.



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Caption: Workflow for characterizing **pyraclostrobin** resistance.

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